molecular formula C12H13Cl2NO B2929192 1-[(2,3-Dichlorophenyl)carbonyl]piperidine CAS No. 916031-18-0

1-[(2,3-Dichlorophenyl)carbonyl]piperidine

Cat. No.: B2929192
CAS No.: 916031-18-0
M. Wt: 258.14
InChI Key: UJGRQQZTZHREML-UHFFFAOYSA-N
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Description

1-[(2,3-Dichlorophenyl)carbonyl]piperidine is a chemical compound with the molecular formula C12H13Cl2NO and a molecular weight of 258.15 g/mol . It is also known by its IUPAC name, 1-(2,3-dichlorobenzoyl)piperidine . This compound is characterized by the presence of a piperidine ring bonded to a 2,3-dichlorophenyl carbonyl group, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-[(2,3-Dichlorophenyl)carbonyl]piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2,3-Dichlorophenyl)carbonyl]piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2,3-dichlorophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGRQQZTZHREML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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